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Compound of Interest

Compound Name:
7-Bromoheptan-1-amine

hydrobromide

CAS No.: 1082678-45-2

Cat. No.: B586049

Get Quote

In the landscape of modern drug discovery and materials science, the ability to covalently

connect distinct molecular entities is paramount. This requirement has led to the development

of heterobifunctional linkers—molecules possessing two different reactive functional groups. 7-
Bromoheptan-1-amine hydrobromide is a quintessential example of such a linker, offering a

strategic seven-carbon aliphatic chain terminated by a primary amine and a primary alkyl

bromide. Its hydrobromide salt form ensures stability and enhances handling characteristics for

this otherwise reactive molecule.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and applications of 7-bromoheptan-1-amine hydrobromide, with a particular focus on its

utility for researchers and scientists in pharmaceutical development. We will explore the

causality behind its synthetic routes and illustrate its application in constructing complex

molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Profile
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The physical properties of 7-Bromoheptan-1-amine hydrobromide are summarized below. As

a salt, it is a solid at room temperature and is generally expected to have good solubility in

polar protic solvents.

Core Properties
Property Value Source(s)

Chemical Name
7-Bromoheptan-1-amine

hydrobromide
[1][2]

Synonyms
7-Bromo-1-heptanamine

hydrobromide
[1][3]

CAS Number 1082678-45-2 [1][2][3]

Molecular Formula C₇H₁₇Br₂N [1][2]

Molecular Weight 275.03 g/mol [1][3]

Appearance Solid [3]

Purity ≥95% (Commercially available) [3]

Storage Conditions
2-8°C or Room Temp, Inert

Atmosphere
[1][3]

Predicted Spectroscopic Signatures
While specific spectral data is not widely published, the structure of 7-Bromoheptan-1-amine
hydrobromide allows for a confident prediction of its key spectroscopic features. This

predictive analysis is a crucial step in experimental design for verifying the identity and purity of

the compound.

¹H NMR (in D₂O):

δ ~3.45 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the

bromine atom (-CH₂Br).

δ ~3.00 ppm (t, 2H): Triplet for the two protons on the carbon adjacent to the ammonium

group (-CH₂NH₃⁺).
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δ ~1.88 ppm (quintet, 2H): Multiplet for the protons on the carbon beta to the bromine.

δ ~1.65 ppm (quintet, 2H): Multiplet for the protons on the carbon beta to the ammonium

group.

δ ~1.40 ppm (m, 4H): Overlapping multiplets for the remaining four protons of the central

methylene groups.

¹³C NMR (in D₂O):

δ ~40 ppm: Signal for the carbon attached to the nitrogen (-CH₂NH₃⁺).

δ ~35 ppm: Signal for the carbon attached to the bromine (-CH₂Br).

δ ~25-32 ppm: A series of signals corresponding to the five internal methylene carbons.

FT-IR (KBr Pellet):

2800-3100 cm⁻¹ (broad): Strong, broad absorption due to the N-H stretching of the

primary ammonium salt (R-NH₃⁺).

2930 & 2855 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups.

~1600 cm⁻¹ & ~1500 cm⁻¹ (medium): N-H bending (asymmetric and symmetric)

vibrations.

~650 cm⁻¹ (strong): C-Br stretching vibration.

Synthesis and Purification: A Validated Protocol
The most reliable and common method for preparing primary amines from primary alkyl halides

is the Gabriel Synthesis.[4] This method prevents the over-alkylation that plagues direct

amination with ammonia.[5] For 7-Bromoheptan-1-amine, the logical starting material is 1,7-

dibromoheptane. The process involves nucleophilic substitution with potassium phthalimide,

followed by liberation of the desired amine.[6][7]
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Experimental Protocol: Gabriel Synthesis of 7-
Bromoheptan-1-amine
This protocol is a self-validating system. Successful formation of the phthalimide intermediate

(Step 2) is easily monitored by TLC, and the final product's identity is confirmed by the

spectroscopic methods detailed above.

Step 1: N-Alkylation of Potassium Phthalimide

To a stirred solution of potassium phthalimide (1.0 eq) in anhydrous Dimethylformamide

(DMF, ~0.5 M), add 1,7-dibromoheptane (1.2 eq). The slight excess of the dibromide

minimizes the formation of the bis-substituted byproduct.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the consumption of

potassium phthalimide by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

After cooling to room temperature, pour the mixture into ice-water. The N-(7-

bromoheptyl)phthalimide intermediate will precipitate as a white solid.

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

This intermediate is often pure enough for the next step.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

Suspend the dried N-(7-bromoheptyl)phthalimide intermediate (1.0 eq) in ethanol (~0.4 M).

Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) to the suspension.

Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form, typically

within 1-2 hours.

After cooling, acidify the mixture with concentrated HCl (aq) to pH ~1 to protonate the

liberated amine and precipitate any remaining phthalhydrazide.

Filter off the solid phthalhydrazide and wash it with a small amount of cold ethanol.
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Concentrate the filtrate under reduced pressure to obtain the crude 7-bromoheptan-1-

amine hydrochloride as a solid.

Step 3: Conversion to Hydrobromide Salt and Purification

Dissolve the crude hydrochloride salt in a minimal amount of water.

Basify the solution with aqueous NaOH to deprotonate the amine, which may separate as

an oil or be extracted with a solvent like dichloromethane.

Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and concentrate.

Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a 48%

aqueous solution of hydrobromic acid (HBr) dropwise until the solution is acidic.

The 7-Bromoheptan-1-amine hydrobromide salt will precipitate. Cool the mixture in an

ice bath to maximize yield.

Collect the white solid by filtration, wash with cold isopropanol, and dry under vacuum to

yield the pure product.

Chemical Reactivity and Applications in Drug
Development
The synthetic utility of 7-bromoheptan-1-amine hydrobromide stems from the orthogonal

reactivity of its two terminal functional groups.

The Amine Terminus: The primary amine (typically deprotonated in situ with a non-

nucleophilic base like diisopropylethylamine, DIPEA) is a potent nucleophile. It readily

participates in:

Amide Bond Formation: Acylation with carboxylic acids (using coupling agents like HATU),

acid chlorides, or active esters.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

The Bromide Terminus: The primary alkyl bromide is an excellent electrophile for Sₙ2

reactions. It reacts with a wide range of nucleophiles, including:

Phenoxides and Alkoxides (Ether formation)

Carboxylates (Ester formation)

Thiolates (Thioether formation)

Azides (leading to an alkyl azide, which can be further reduced to an amine or used in

click chemistry)

This dual reactivity makes it an ideal linker for conjugating two different molecules, a common

strategy in the development of antibody-drug conjugates (ADCs) and PROTACs.

Illustrative Application: A PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of

Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[8] The linker is a critical

component influencing the efficacy and physicochemical properties of the PROTAC.[9] The

seven-carbon chain of 7-bromoheptan-1-amine provides a flexible, lipophilic spacer often found

in successful PROTACs.

The following workflow illustrates how 7-bromoheptan-1-amine hydrobromide can be used to

synthesize a PROTAC targeting a hypothetical kinase (POI) for degradation via the Cereblon

(CRBN) E3 ligase.

Step A: Warhead Functionalization. A kinase inhibitor "Warhead-OH" (containing a

nucleophilic phenol) is reacted with 1,7-dibromoheptane under basic conditions (e.g., K₂CO₃

in acetone) in an Sₙ2 reaction. This attaches the seven-carbon linker with a terminal

bromide, yielding Intermediate 1.

Step B: Linker Modification.Intermediate 1 is then reacted with sodium azide (NaN₃) to

convert the terminal bromide into an azide (Intermediate 2). This is a common strategy to

avoid direct amination and introduce a versatile functional handle.
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Step C: Amine Installation. The azide in Intermediate 2 is reduced to a primary amine using a

standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction, yielding the

functionalized warhead with a terminal amine linker, Intermediate 3.

Step D: Final PROTAC Assembly. The amine of Intermediate 3 is coupled to the carboxylic

acid of an E3 ligase ligand (e.g., Pomalidomide-acid) using standard peptide coupling

reagents (e.g., HATU, DIPEA in DMF) to form the final PROTAC Molecule via a stable amide

bond.

Note: While this example uses a multi-step approach starting from 1,7-dibromoheptane to build

the linker onto the warhead first, an alternative convergent synthesis could involve first reacting

7-bromoheptan-1-amine with the E3 ligase ligand and then using the bromide terminus to

alkylate the warhead.

Workflow Visualization

Part 1: Warhead-Linker Assembly

Part 2: Final Coupling

Warhead-OH
(Kinase Inhibitor)

Intermediate 1
Warhead-O-(CH2)7-Br

K2CO3

Br-(CH2)7-Br
(1,7-Dibromoheptane)

Intermediate 2
Warhead-O-(CH2)7-N3

S_N2

NaN3

Intermediate 3
Warhead-O-(CH2)7-NH2

Reduction
(e.g., H2, Pd/C)

Final PROTAC Molecule

HATU, DIPEA
(Amide Coupling)

E3 Ligase Ligand
(Pomalidomide-COOH)

Click to download full resolution via product page

Caption: Illustrative workflow for PROTAC synthesis using a C7 alkyl linker.
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7-Bromoheptan-1-amine hydrobromide is an irritant and should be handled with appropriate

personal protective equipment (PPE).

Hazard Statements:

H315: Causes skin irritation.[3]

H318: Causes serious eye damage.[3]

H335: May cause respiratory irritation.[3]

Signal Word: Danger[3]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and

clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert

atmosphere as recommended by the supplier.[3]

Conclusion
7-Bromoheptan-1-amine hydrobromide is more than just a chemical intermediate; it is a

versatile and enabling tool for molecular construction. Its well-defined structure, featuring a

seven-carbon spacer with orthogonally reactive amine and bromide termini, provides a reliable

and flexible solution for linking distinct chemical moieties. The principles of its synthesis are

grounded in classic, high-yielding organic reactions, ensuring its accessibility. For researchers

in drug development, particularly in the burgeoning field of targeted protein degradation, this

linker is an invaluable component for systematically probing structure-activity relationships and

optimizing the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/53404542
https://www.benchchem.com/product/b586049?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US4654267A/en
https://patents.google.com/patent/US4654267A/en
https://www.organic-chemistry.org/synthesis/C1Br/alkylbromides.shtm
https://en.wikipedia.org/wiki/Gabriel_synthesis
https://www.khanacademy.org/science/ka-chemistry-grade-12/xde7d06e720e32944:amines/xde7d06e720e32944:preparation-of-amines/v/gabriel-phthalimide-synthesis
https://m.youtube.com/watch?v=OjIahxTJ40E
https://www.masterorganicchemistry.com/2018/01/31/the-gabriel-synthesis/
https://chempep.com/protac-linkers/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400696/
https://www.researchgate.net/figure/Classification-of-most-common-linkers-used-in-PROTAC-design-based-on-available-structures_fig1_362571547
https://www.benchchem.com/product/b586049/docs#introduction-the-strategic-importance-of-bifunctional-linkers
https://www.benchchem.com/product/b586049/docs#introduction-the-strategic-importance-of-bifunctional-linkers
https://www.benchchem.com/product/b586049/docs#introduction-the-strategic-importance-of-bifunctional-linkers
https://www.benchchem.com/product/b586049/docs#introduction-the-strategic-importance-of-bifunctional-linkers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586049?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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